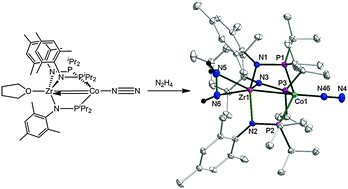N–H activation of hydrazines by a heterobimetallic Zr–Co complex: promotion of one-electron chemistry at Zr†‡
Chemical Communications Pub Date: 2012-10-01 DOI: 10.1039/C2CC35594A
Abstract
A tris(phosphino)amide-ligated Zr–Co heterobimetallic complex has been shown to activate N–H bonds of hydrazine derivatives via a proton-coupled electron transfer process. Such reactivity is highly unusual for an early metal such as Zr, but is promoted by the adjacent redox active Co atom.


Recommended Literature
- [1] Construction of defective cobalt oxide for methane combustion by oxygen vacancy engineering†
- [2] Enhanced thermoelectric properties of polyaniline/polypyrrole/carbon nanotube ternary composites by treatment with a secondary dopant using ferric chloride†
- [3] Development of a novel non-radioactive cell-based method for the screening of SGLT1 and SGLT2 inhibitors using 1-NBDG†
- [4] Ministry of Food.—statutory rules and orders
- [5] A direct comparison of molybdenum–alkyl and molybdenum–perfluoroalkyl bond-lengths
- [6] Phosphotungstic acid encapsulated in the mesocages of amine-functionalized metal–organic frameworks for catalytic oxidative desulfurization†
- [7] Inside front cover
- [8] Transition metal-free B(dan)-installing reaction (dan: naphthalene-1,8-diaminato): H–B(dan) as a B(dan) electrophile†
- [9] A highly concentrated electrolyte for high-efficiency potassium metal batteries†
- [10] Preparation of Gd2O2S:Er3+,Yb3+ phosphor and its multi-wavelength sensitive upconversion luminescence mechanism

Journal Name:Chemical Communications
Research Products
-
CAS no.: 113305-56-9
-
CAS no.: 11016-71-0









